molecular formula C20H21N3O4S B2431668 Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate CAS No. 688356-33-4

Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate

Cat. No. B2431668
CAS RN: 688356-33-4
M. Wt: 399.47
InChI Key: UHKPNUWICFYLEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, which includes Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate, often involves the coupling of appropriate acid chlorides with anthranilic acid derivatives. The resulting substituted anthranilates then undergo cyclization by treatment with acetic anhydride under reflux .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate, a derivative of quinazolinone, has been explored in various studies for its synthesis and biological activities. Markosyan et al. (2015) reported the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, exhibiting significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).

Anticonvulsant Potential

Research by Kabra et al. (2011) into derivatives of 3H‐quinazolin-4‐one highlighted their potential as anticonvulsant agents. This study contributes to understanding the therapeutic applications of compounds related to Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate (Kabra et al., 2011).

Antimicrobial and Antifungal Activities

Patel et al. (2010) focused on the synthesis of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, demonstrating remarkable antibacterial and antifungal activities. This research is relevant for understanding the broader antimicrobial potential of quinazolinone derivatives (Patel et al., 2010).

Antiviral Properties

Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones and evaluated their antiviral activities against respiratory and biodefense viruses, showcasing the potential of quinazolinone derivatives in antiviral research (Selvam et al., 2007).

Antineoplastic Properties

The study by Markosyan et al. (2014) on the synthesis and antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones adds to the understanding of the anticancer potential of quinazolinone derivatives, relevant to Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate (Markosyan et al., 2014).

Future Directions

Quinazoline derivatives, including Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate, are a subject of ongoing research due to their diverse biological properties. They are being designed and synthesized as potential drugs for various diseases, including cancer .

properties

IUPAC Name

ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-27-18(24)12-28-20-22-17-8-6-5-7-16(17)19(23-20)21-13-9-14(25-2)11-15(10-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKPNUWICFYLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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